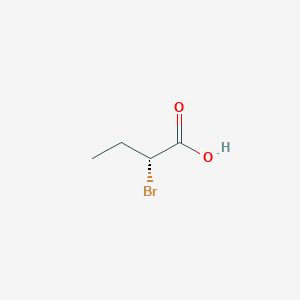

(R)-2-Bromobutanoic acid

Cat. No. B027810

Key on ui cas rn:

2681-94-9

M. Wt: 167 g/mol

InChI Key: YAQLSKVCTLCIIE-GSVOUGTGSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04029700

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

136 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CBr)=O

|

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring until the pressure in the autoclave

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

lit provided with a heating jacket

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is brought to 100° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

which takes approximately 2 to 3 hours

|

|

Duration

|

2.5 (± 0.5) h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The telomerizate (129 g) is subjected to fractional distillation under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C(=O)O)CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CBr)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04029700

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

136 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CBr)=O

|

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring until the pressure in the autoclave

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

lit provided with a heating jacket

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is brought to 100° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

which takes approximately 2 to 3 hours

|

|

Duration

|

2.5 (± 0.5) h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The telomerizate (129 g) is subjected to fractional distillation under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C(=O)O)CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CBr)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04029700

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

136 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CBr)=O

|

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring until the pressure in the autoclave

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

lit provided with a heating jacket

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is brought to 100° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

which takes approximately 2 to 3 hours

|

|

Duration

|

2.5 (± 0.5) h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The telomerizate (129 g) is subjected to fractional distillation under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C(=O)O)CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CBr)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04029700

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

136 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CBr)=O

|

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring until the pressure in the autoclave

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

lit provided with a heating jacket

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is brought to 100° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

which takes approximately 2 to 3 hours

|

|

Duration

|

2.5 (± 0.5) h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The telomerizate (129 g) is subjected to fractional distillation under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C(=O)O)CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CBr)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |